[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Proteomics: The compound is utilized in proteomics research to study protein structures and functions.
Drug Discovery: It serves as a building block in the development of new pharmaceuticals.
Material Science: The compound is used in the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- [(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine
- [(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine sulfate
- [(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine nitrate
Uniqueness
[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in proteomics and organic synthesis .
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-phenylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-14-9-5-8-11(14)12(13)10-6-3-2-4-7-10;/h2-9,12H,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEQUYZCMHYCOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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